2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. It is characterized by its complex molecular structure, which includes a morpholine group and a carbaldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is classified under the category of pyrido[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. The specific molecular formula for 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is with a molecular weight of 259.27 g/mol. It is commonly referenced by its CAS number 302326-01-8 and is available from various chemical suppliers for research purposes .
The synthesis of 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from simpler precursors. Common methods include:
2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibits reactivity typical of aldehydes and heterocycles:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully elucidated but is believed to involve:
Further studies are needed to clarify its exact mechanism of action in biological systems .
The physical properties of 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde include:
Chemical properties include:
These properties make it suitable for various applications in research .
2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several potential applications in scientific research:
Research continues into its potential therapeutic applications and mechanisms .
Pyridopyrimidine derivatives represent a privileged scaffold in drug discovery due to their structural mimicry of purine bases and versatile interactions with biological targets. The fused bicyclic system provides a rigid framework for presenting diverse pharmacophores, enabling high-affinity binding to enzymes and receptors. 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 302326-01-8) exemplifies this potential, where the aldehyde functionality at C-3 and morpholine at C-2 create a multifunctional pharmacophore. This compound’s molecular formula (C₁₃H₁₃N₃O₃) and weight (259.27 g/mol) reflect optimal properties for cell permeability and target engagement [2]. Pyridopyrimidines frequently serve as kinase inhibitors, with their planar structure facilitating ATP-competitive binding. The aldehyde group in this particular derivative enables further synthetic elaboration via condensation or nucleophilic addition reactions, making it a valuable intermediate for generating compound libraries targeting oncological and inflammatory pathways [5] .
Table 1: Key Derivatives of Pyrido[1,2-a]pyrimidine-3-carbaldehyde and Their Applications [5]
Compound | Substituents | Molecular Formula | Primary Research Application |
---|---|---|---|
2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | 2-Morpholine, 3-CHO | C₁₃H₁₃N₃O₃ | Kinase inhibitor intermediate |
7-Methyl-2-morpholino analog | 7-CH₃, 2-Morpholine | C₁₄H₁₅N₃O₃ | PI3Kβ inhibition studies |
2-Chloro-4-oxo analog | 2-Cl | C₉H₅ClN₂O₂ | Synthetic precursor |
7-Methyl-2-(4-methylpiperidin-1-yl) analog | 7-CH₃, 4-methylpiperidine | C₁₆H₁₉N₃O₂ | Selective PI3Kβ inhibition |
The morpholine ring in 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde confers distinct physicochemical and pharmacological advantages. As a saturated heterocycle with one nitrogen and one oxygen atom, morpholine enhances water solubility through H-bond acceptance while maintaining moderate lipophilicity (LogP ≈ 0.16–0.36). This balance is critical for bioavailability [5]. The morpholine nitrogen acts as a hydrogen bond acceptor, enabling key interactions with catalytic residues in kinases like PI3Kβ. Studies on analogs confirm that replacing morpholine with thiomorpholine alters electron distribution and reduces potency, underscoring morpholine’s role in maintaining optimal binding affinity [4]. The C-3 aldehyde group provides a synthetic handle for derivatization. It can undergo Knoevenagel condensations or reductive amination to yield α,β-unsaturated carbonyl systems or imine linkages, respectively – reactions exploited to develop covalent inhibitors or fluorescent probes . The compound’s solid-state stability (>95% purity under standard storage) further supports its utility as a building block [3].
Table 2: Impact of Heterocyclic Substitutions on Pyridopyrimidine Properties [4] [5] [7]
Heterocycle at C-2 | Molecular Formula | Hydrogen Bond Acceptors | Key Property |
---|---|---|---|
Morpholin-4-yl | C₁₃H₁₃N₃O₃ | 5 | Optimal solubility/binding balance |
2,6-Dimethylmorpholine | C₁₆H₁₉N₃O₃ | 5 | Enhanced steric bulk |
Thiomorpholin-4-yl | C₁₃H₁₃N₃O₂S | 5 | Reduced electronic density |
4-Methylpiperidin-1-yl | C₁₆H₁₉N₃O₂ | 4 | Increased lipophilicity |
Pyrido[1,2-a]pyrimidine chemistry emerged prominently in the 1970s with syntheses of simple 4-oxo derivatives like 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17481-62-8), which served as precursors for nucleophilic substitutions . The introduction of morpholine at C-2 marked a significant advancement in the early 2000s, coinciding with the discovery of morpholine’s role in kinase inhibition. 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (first synthesized circa 2001, CAS 302326-01-8) became commercially available as a "rare chemical" by 2010, reflecting its niche importance in targeted therapy development [1] [2]. Its adoption accelerated with the rise of PI3K pathway research, where derivatives like the 7-methyl-2-(4-methylpiperidin-1-yl) analog demonstrated selective PI3Kβ inhibition . Despite discontinuation by some suppliers due to sourcing challenges [3], it remains a reference compound for structural optimization. Modern derivatives incorporate sterically hindered morpholines (e.g., 2,6-dimethylmorpholine) to improve selectivity, evidenced by analogs with phenylhydrazone extensions at C-3 for anticancer screening [7]. This evolution underscores the scaffold’s adaptability in addressing emerging drug discovery challenges.
Table 3: Historical Timeline of Key Pyrido[1,2-a]pyrimidine Derivatives [1] [2]
Time Period | Key Compound | Innovation | Research Impact |
---|---|---|---|
1970s | 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Electrophilic C-2 position | Enables nucleophilic substitutions |
Early 2000s | 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 302326-01-8) | Morpholine as kinase-binding motif | PI3K/Akt pathway inhibitor leads |
Post-2010 | 7-Methyl-2-(4-methylpiperidin-1-yl) analogs | Sterically tuned C-2 substituents | Selective PI3Kβ inhibitors |
Present | 2-(2,6-Dimethylmorpholino)-3-phenylhydrazone derivatives | Aldehyde functionalization | Anticancer screening candidates |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3